Cas no 2308390-79-4 (1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one)

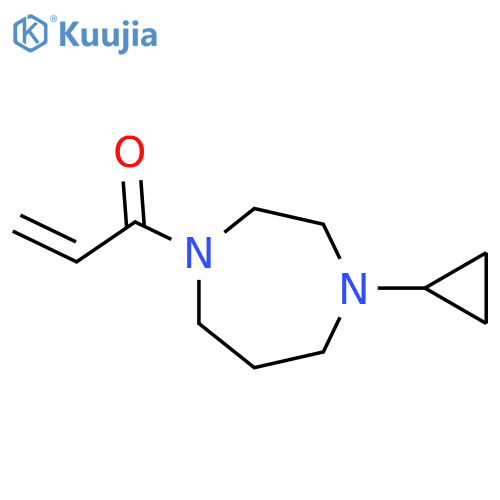

2308390-79-4 structure

商品名:1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one

1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 2308390-79-4

- EN300-26573694

- 1-(4-cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one

- 1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one

-

- インチ: 1S/C11H18N2O/c1-2-11(14)13-7-3-6-12(8-9-13)10-4-5-10/h2,10H,1,3-9H2

- InChIKey: NDPOGGFCPAOLLO-UHFFFAOYSA-N

- ほほえんだ: O=C(C=C)N1CCCN(CC1)C1CC1

計算された属性

- せいみつぶんしりょう: 194.141913202g/mol

- どういたいしつりょう: 194.141913202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1

1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26573694-1.0g |

1-(4-cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one |

2308390-79-4 | 1g |

$0.0 | 2023-05-31 | ||

| Enamine | EN300-26573694-0.05g |

1-(4-cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one |

2308390-79-4 | 0.05g |

$707.0 | 2023-09-14 | ||

| Enamine | EN300-26573694-0.5g |

1-(4-cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one |

2308390-79-4 | 0.5g |

$809.0 | 2023-09-14 | ||

| Enamine | EN300-26573694-2.5g |

1-(4-cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one |

2308390-79-4 | 2.5g |

$1650.0 | 2023-09-14 | ||

| Enamine | EN300-26573694-5g |

1-(4-cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one |

2308390-79-4 | 5g |

$2443.0 | 2023-09-14 | ||

| Enamine | EN300-26573694-10g |

1-(4-cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one |

2308390-79-4 | 10g |

$3622.0 | 2023-09-14 | ||

| Enamine | EN300-26573694-1g |

1-(4-cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one |

2308390-79-4 | 1g |

$842.0 | 2023-09-14 | ||

| Enamine | EN300-26573694-0.25g |

1-(4-cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one |

2308390-79-4 | 0.25g |

$774.0 | 2023-09-14 | ||

| Enamine | EN300-26573694-0.1g |

1-(4-cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one |

2308390-79-4 | 0.1g |

$741.0 | 2023-09-14 |

1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

2308390-79-4 (1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one) 関連製品

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量